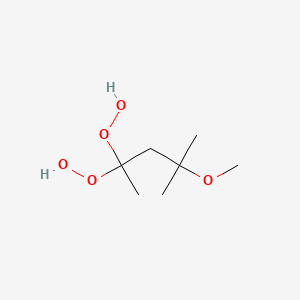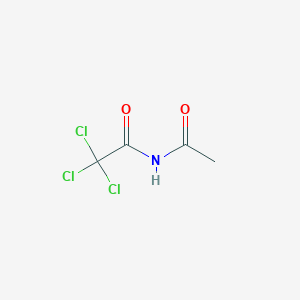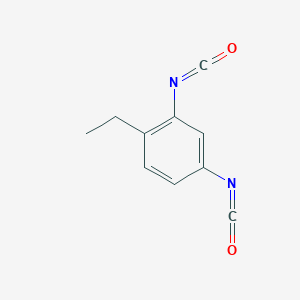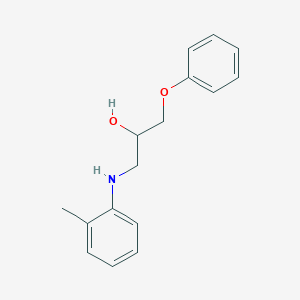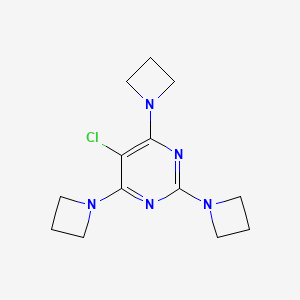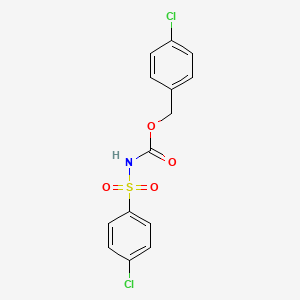
(4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate is an organic compound that features both chlorophenyl and sulfonyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 4-chlorobenzene-1-sulfonyl chloride with (4-chlorophenyl)methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The chlorophenyl groups can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonyl chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted carbamates.
Oxidation: Formation of chlorobenzoic acids.
Reduction: Formation of chlorophenylmethanol derivatives.
Hydrolysis: Formation of (4-chlorophenyl)methylamine and 4-chlorobenzene-1-sulfonyl chloride.
科学的研究の応用
(4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine atom attached to a benzene ring.
4-Chlorobenzene-1-sulfonyl chloride: A precursor in the synthesis of (4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate.
(4-Chlorophenyl)methylamine: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both chlorophenyl and sulfonyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
63925-19-9 |
|---|---|
分子式 |
C14H11Cl2NO4S |
分子量 |
360.2 g/mol |
IUPAC名 |
(4-chlorophenyl)methyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-11-3-1-10(2-4-11)9-21-14(18)17-22(19,20)13-7-5-12(16)6-8-13/h1-8H,9H2,(H,17,18) |
InChIキー |
VUUTYRPYBOCHMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)
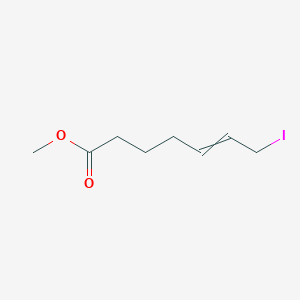
![1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide](/img/structure/B14486912.png)
